Cas no 886950-30-7 (N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide)

N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide is a synthetic organic compound featuring a tetrahydroisoquinoline core linked to a methoxyphenylacetamide moiety. Its structure combines a rigid heterocyclic scaffold with a flexible acetamide side chain, offering potential for selective binding interactions. The presence of the methoxy group enhances solubility and modulates electronic properties, while the carbonyl functionality in the tetrahydroisoquinoline ring may contribute to hydrogen bonding or coordination with biological targets. This compound is of interest in medicinal chemistry research, particularly for exploring structure-activity relationships in kinase inhibition or GPCR modulation. Its well-defined synthetic route allows for precise structural modifications, making it a versatile intermediate for further derivatization.
N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide structure
886950-30-7 structure
商品名:N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide
CAS番号:886950-30-7
MF:C18H18N2O4
メガワット:326.346524715424
CID:5483675
PubChem ID:7385119

N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide 化学的及び物理的性質

名前と識別子

    • MLS001237142
    • F2679-0040
    • N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
    • N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
    • HMS3027K11
    • CHEMBL1731566
    • AKOS024669448
    • 886950-30-7
    • SMR000812285
    • N-(3-methoxyphenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
    • N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide
    • インチ: 1S/C18H18N2O4/c1-23-13-5-2-4-12(10-13)20-17(21)11-24-16-7-3-6-15-14(16)8-9-19-18(15)22/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21)
    • InChIKey: VWFREEVOVBJZQL-UHFFFAOYSA-N
    • ほほえんだ: O(CC(NC1C=CC=C(C=1)OC)=O)C1=CC=CC2C(NCCC=21)=O

計算された属性

  • せいみつぶんしりょう: 326.12665706g/mol
  • どういたいしつりょう: 326.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 456
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 76.7Ų

N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2679-0040-2μmol
N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
886950-30-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2679-0040-1mg
N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
886950-30-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2679-0040-3mg
N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
886950-30-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2679-0040-5mg
N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
886950-30-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2679-0040-10μmol
N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
886950-30-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2679-0040-10mg
N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
886950-30-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2679-0040-5μmol
N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
886950-30-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2679-0040-2mg
N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
886950-30-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2679-0040-4mg
N-(3-methoxyphenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide
886950-30-7 90%+
4mg
$66.0 2023-05-16

N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamide 関連文献

N-(3-methoxyphenyl)-2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxyacetamideに関する追加情報

N-(3-Methoxyphenyl)-2-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-5-Yl)Oxyacetamide: A Comprehensive Overview

N-(3-Methoxyphenyl)-2-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-5-Yl)Oxyacetamide, identified by the CAS Registry Number 886950-30-7, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities and structural versatility. The molecule incorporates a methoxyphenyl group and an oxyacetamide moiety, making it a valuable compound for exploring novel chemical reactions and drug design.

The structure of this compound is characterized by its isoquinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of the 1-oxo group in the tetrahydroisoquinoline moiety introduces additional functional diversity, enabling this compound to participate in various chemical transformations. Recent studies have highlighted the role of isoquinoline derivatives in medicinal chemistry, particularly in the development of anti-inflammatory agents and kinase inhibitors. For instance, researchers have reported that certain isoquinoline derivatives exhibit potent inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy.

The methoxyphenyl group attached to the nitrogen atom in this compound contributes to its hydrophobicity and aromaticity, which are essential properties for enhancing bioavailability and pharmacokinetic profiles. This feature makes N-(3-Methoxyphenyl)-2-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-5-Yl)Oxyacetamide an attractive candidate for drug delivery systems. Furthermore, the oxyacetamide moiety introduces amide functionality, which can participate in hydrogen bonding and other non-covalent interactions crucial for molecular recognition and binding affinity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. For example, researchers have utilized transition metal catalysts to facilitate the coupling reactions necessary for constructing the isoquinoline core. These methods not only improve the yield but also enhance the purity of the final product, making it suitable for high-throughput screening in pharmaceutical research.

In terms of applications, N-(3-Methoxyphenyl)-2-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-5-Yl)Oxyacetamide has shown promise as a lead compound in drug discovery programs targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with key receptors involved in Alzheimer's disease has been validated in preclinical studies. Additionally, this compound has been explored as a potential modulator of ion channels, which are implicated in various cardiovascular and neurological disorders.

The integration of computational chemistry techniques has further expanded our understanding of this compound's properties. Molecular docking studies have revealed that its unique structure allows it to bind effectively to target proteins with high specificity. This insight has guided researchers in designing analogs with improved potency and selectivity.

In conclusion, N-(3-Methoxyphenyl)-2-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-5-Yl)Oxyacetamide (CAS No: 886950-30-7) represents a significant advancement in organic synthesis and drug discovery. Its versatile structure and promising biological activities position it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas. Continued research into its properties and applications will undoubtedly unlock new opportunities for innovation in chemistry and medicine.

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